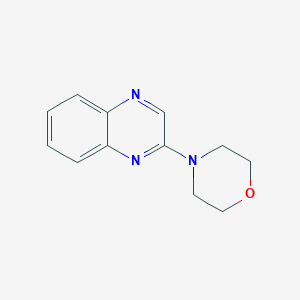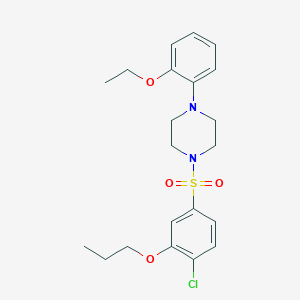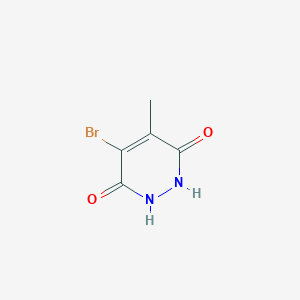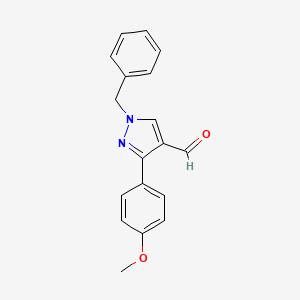![molecular formula C18H16N4O3 B2807450 N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896838-48-5](/img/structure/B2807450.png)
N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated by techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy . The compound “N-(pyridin-2-ylmethyl)furan-2-carboxamide” has a dihedral angle of 73.52 (14)° between the furan and pyridine rings .Aplicaciones Científicas De Investigación
Furan Derivatives in Heterocyclic Chemistry
Furan derivatives, such as N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, have been extensively used in the synthesis of carbo- and heterocyclic compounds. These compounds play a significant role in the creation of annelated heterocyclic systems, which have diverse biological activities, including anxiolytic, sedative, antiepileptic, analgesic, antibacterial, and anti-fungal properties (Stroganova et al., 2009).
Applications in Synthesis of Novel Compounds
The synthesis of novel compounds using furan derivatives involves complex transformations and cyclization processes. These synthetic methods are significant for the creation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives. The compounds derived from these processes have the potential for various pharmacological applications (Stroganova, Vasilin & Krapivin, 2016).
Exploration in Medicinal Chemistry
In medicinal chemistry, furan derivatives are explored for their application in the synthesis of various heterocyclic compounds with potential therapeutic benefits. These compounds can exhibit antimicrobial activity and may be effective against a range of pathogens (Bondock, Rabie, Etman & Fadda, 2008).
Development of Antiprotozoal Agents
Furan derivatives are used in the development of antiprotozoal agents. The chemical modifications and synthesis methods involved in creating these agents demonstrate the versatile applications of furan derivatives in developing treatments for protozoal infections (Ismail et al., 2004).
Advances in Organic Chemistry
The use of N-(furan-2-ylmethyl) derivatives in organic chemistry has led to the synthesis of various novel compounds. These compounds are characterized by complex molecular structures and can serve as building blocks for further chemical research (El-Essawy & Rady, 2011).
Mecanismo De Acción
Target of Action
The primary targets of this compound are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its anticancer potential through the inhibition of protein kinases . By inhibiting these enzymes, the compound can disrupt the cellular signaling processes that regulate cell growth and metabolism, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the protein kinase pathways, which are involved in a wide range of cellular processes. The inhibition of these pathways can lead to a disruption in cell growth and metabolism, leading to the death of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation. By inhibiting protein kinases, the compound disrupts the cellular processes that allow cancer cells to grow and divide, leading to their death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cancer cells themselves
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-5-6-15-20-16-13(18(24)22(15)10-11)8-14(21(16)2)17(23)19-9-12-4-3-7-25-12/h3-8,10H,9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUIWUUPKLSMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CC=CO4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]propan-1-amine](/img/structure/B2807367.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B2807368.png)


![Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate](/img/structure/B2807373.png)
![5-[1-Amino-2-(2-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2807374.png)




![(1S,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2807384.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2807385.png)


